|A-glycerol phosphate disodium salt pentahydrate
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Overview
Description
A-glycerol phosphate disodium salt pentahydrate: is a chemical compound with the molecular formula C3H7Na2O6P · 5H2O. It is commonly used in various scientific research applications due to its role as a phosphate donor and its ability to promote mineralization in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: A-glycerol phosphate disodium salt pentahydrate can be synthesized through the reaction of glycerol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired pentahydrate form .
Industrial Production Methods: In industrial settings, the production of A-glycerol phosphate disodium salt pentahydrate involves large-scale chemical synthesis using high-purity reagents. The process includes steps such as crystallization, filtration, and drying to obtain the final product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions: A-glycerol phosphate disodium salt pentahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glycerol phosphate derivatives.
Reduction: Reduction reactions can convert it into different glycerol-based compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products Formed:
Oxidation: Glycerol phosphate derivatives.
Reduction: Reduced glycerol compounds.
Substitution: Various substituted glycerol phosphates.
Scientific Research Applications
A-glycerol phosphate disodium salt pentahydrate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a crucial role in cell culture media for promoting osteoblast differentiation and bone mineralization.
Medicine: Utilized in drug delivery systems and tissue engineering for its ability to promote cell growth and differentiation.
Industry: Employed in the development of hydrogels and scaffolds for tissue engineering and regenerative medicine
Mechanism of Action
The mechanism of action of A-glycerol phosphate disodium salt pentahydrate involves its role as a phosphate donor. It provides phosphate ions that are essential for various biochemical processes, including:
Bone Mineralization: It promotes bone matrix mineralization by providing phosphate ions to osteoblasts.
Calcification: Accelerates calcification in vascular smooth muscle cells through an alkaline phosphatase-related mechanism.
Comparison with Similar Compounds
- Glycerol 1-phosphate disodium salt hydrate
- Glycerol 3-phosphate disodium salt hydrate
- DL-α-Glycerol phosphate magnesium salt hydrate
Comparison: A-glycerol phosphate disodium salt pentahydrate is unique due to its specific hydration state and its high purity, making it particularly suitable for applications in cell culture and biochemical research. Its ability to promote bone mineralization and calcification distinguishes it from other glycerol phosphate derivatives .
Properties
Molecular Formula |
C3H19Na2O11P |
---|---|
Molecular Weight |
308.13 g/mol |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2 |
InChI Key |
VWVLGHQKEJESPW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)OP(=O)(O)O)O.O.O.O.O.O.[Na].[Na] |
Origin of Product |
United States |
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